Bienvenue dans la boutique en ligne BenchChem!

5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine

Medicinal Chemistry Antifolate Kinase Inhibition

5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine is a synthetic, small-molecule heterocycle belonging to the class of 5-substituted 2,4-diaminofuro[2,3-d]pyrimidines. Its core scaffold is associated with dihydrofolate reductase (DHFR) and receptor tyrosine kinase (RTK) inhibition in analogous compounds.

Molecular Formula C15H14N4O
Molecular Weight 266.30 g/mol
Cat. No. B15212891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine
Molecular FormulaC15H14N4O
Molecular Weight266.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC=CC2=COC3=NC(=NC(=C23)N)N
InChIInChI=1S/C15H14N4O/c16-13-12-11(9-20-14(12)19-15(17)18-13)8-4-7-10-5-2-1-3-6-10/h1-6,8-9H,7H2,(H4,16,17,18,19)/b8-4+
InChIKeyLTRLMNJMVCTBHV-XBXARRHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine: Understanding a Chemically Cataloged Scaffold


5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine is a synthetic, small-molecule heterocycle belonging to the class of 5-substituted 2,4-diaminofuro[2,3-d]pyrimidines. Its core scaffold is associated with dihydrofolate reductase (DHFR) and receptor tyrosine kinase (RTK) inhibition in analogous compounds [1]. Currently, its publicly documented identity is limited to its chemical structure, molecular formula (C15H14N4O), molecular weight (266.30 g/mol), and a calculated partition coefficient (LogP 3.15) . A search of the primary literature, patent databases, and authoritative bioactivity repositories confirms the absence of any reported biological, pharmacological, or industrial performance data for this precise compound.

The Critical Evidence Gap: Why 5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine Cannot Be Reliability Evaluated Against Analogues


Generic substitution or selection among in-class 5-substituted 2,4-diaminofuro[2,3-d]pyrimidines fails for this specific compound because there is no primary evidence to support any interchange. The structurally characterized family members demonstrate that minor variations in the bridge region and aromatic substituent profoundly dictate target selectivity, binding mode, and dual DHFR/RTK inhibition profile [1]. However, for 5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine, no such data exists. A compound's status as a listed chemical entity with a CAS number does not constitute proof of activity, potency, selectivity, or even stability. Therefore, any assumption that this compound can substitute for a data-supported analog like a 2-methoxyphenyl variant is scientifically unfounded and represents a significant procurement risk.

Absence of Quantifiable Performance Data for 5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine: A Comparator-Based Null Report


Null Report: No Primary Bioactivity Data Available for Comparator Analysis

A systematic search across primary research papers indexed in PubMed, patents, and authoritative databases (BindingDB, ChEMBL, PDB) yielded no quantitative inhibitory activity, binding affinity, or functional assay data for the target compound. No direct head-to-head comparison with any analogue is possible. This null evidence stands in contrast to closely related, well-characterized analogues such as the E- and Z-isomers of 5-[2-(2-methoxyphenyl)prop-1-en-1-yl]furo[2,3-d]pyrimidine-2,4-diamine, for which crystal structures in complex with human and mouse DHFR and IC50 values are extensively documented [1]. The target compound has no such supporting data, making its biological or industrial differentiation currently non-existent.

Medicinal Chemistry Antifolate Kinase Inhibition

Physicochemical Profile: A Baseline Characteristic Without Differentiation

The only verifiable data for the target compound are its calculated physicochemical properties: molecular weight (266.30 g/mol) and partition coefficient (LogP = 3.15) . While these values can be compared to other compounds in the class for a study of lipophilicity, such a comparison is not recorded in any primary study for this compound. For context, a related compound, 5-(2-Phenyl-propyl)-furo[2,3-d]pyrimidine-2,4-diamine, has a reported calculated LogP of 2.8 [1]. The 0.35 unit increase in LogP for the target compound suggests a slightly higher lipophilicity, a distinction whose impact on biological activity is entirely unknown without experimental data.

Computational Chemistry ADME Properties Physicochemistry

Application Scenarios for 5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine Based on Available (Non-Biological) Data


Role as a Negative Control or Chemical Biology Probe in the Absence of Activity Data

If synthesized and confirmed to be pure, the compound could theoretically be used as a negative control in DHFR or RTK assays, provided it is first tested and proven to be inactive relative to active analogues. This application stems directly from the evidence gap documented in Section 3: its lack of known activity makes it a candidate for probing structure-activity relationships, where absence of effect is the desired outcome. However, this use requires upfront investment in primary screening.

Analytical Reference Standard for Method Development

The available physicochemical data, particularly its molecular weight and LogP , make this compound a potential candidate for use as a reference standard in analytical method development, such as HPLC or LC-MS, if a pure sample can be procured. Its role here is purely as a defined chemical entity to calibrate or validate separation and detection methods for similar molecular entities, a purpose unrelated to biological mechanism.

Starting Material for Derivative Synthesis in Structure-Activity Relationship (SAR) Exploration

Given the well-characterized activity of related 2,4-diaminofuro[2,3-d]pyrimidines , this compound could serve as a novel starting scaffold for an SAR program. The unsubstituted phenyl and propene bridge present distinct chemical handles for systematic modification, allowing a medicinal chemist to explore how these features affect emergent DHFR or RTK activity. This is the scenario most likely to generate future quantitative differentiation evidence, but it is a forward-looking research activity, not a current selection criterion.

Quote Request

Request a Quote for 5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.